Columbianadin can be synthesized through various methods, primarily involving extraction from natural sources. The traditional method involves the extraction of the compound from Angelica pubescens roots using solvents such as ethanol or methanol. More advanced techniques like microwave-assisted extraction and counter-current chromatography have been employed to enhance yield and purity. These methods optimize the extraction process by utilizing specific temperature and pressure conditions to facilitate the release of bioactive compounds from plant materials .
In laboratory settings, synthetic routes may also involve chemical transformations of simpler coumarin derivatives. For instance, hydrolysis reactions can yield columbianadin from related compounds through controlled conditions that typically include acidic or basic catalysts to promote ester or ether cleavage .
The molecular structure of columbianadin is characterized by a coumarin backbone, which consists of a benzopyran ring fused to a carbonyl group. Its molecular formula is C₁₈H₁₈O₇, with a molar mass of approximately 342.33 g/mol. Structural analysis reveals that columbianadin contains multiple hydroxyl groups that contribute to its reactivity and biological activity. High-resolution techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to elucidate its structure and confirm its identity during synthesis and extraction processes .
Columbianadin participates in various chemical reactions that underscore its biological activity. Notably, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within biological systems. This activity is often assessed using assays that measure the compound's ability to neutralize reactive oxygen species in vitro.
Additionally, columbianadin has been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These interactions suggest that columbianadin can interfere with pro-inflammatory signaling cascades initiated by lipopolysaccharides (LPS), thereby reducing inflammation and apoptosis in immune cells .
The mechanism of action of columbianadin is primarily linked to its ability to modulate inflammatory responses through specific signaling pathways. Research indicates that columbianadin exerts its effects by targeting the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) pathway, which plays a crucial role in recognizing bacterial components and initiating inflammatory responses.
Upon treatment with columbianadin, there is a significant reduction in the expression of genes associated with NOD1 signaling, as well as downstream targets such as NF-κB p65. This suggests that columbianadin may act as an anti-inflammatory agent by inhibiting these pathways, leading to decreased production of pro-inflammatory cytokines . Furthermore, it has been observed that columbianadin enhances heme oxygenase-1 expression, which contributes to its protective effects against oxidative stress .
Columbianadin exhibits several notable physical and chemical properties:
These properties are essential for understanding how columbianadin behaves in biological systems and how it can be effectively utilized in therapeutic applications .
Columbianadin has significant potential in various scientific applications:
Columbianadin (CBN) potently modulates voltage-gated sodium channels (NaV) in electrically excitable cells. In pituitary GH3 cells, CBN suppresses both the transient peak (INa(T)) and sustained late (INa(L)) components of sodium currents. The inhibition exhibits distinct concentration dependencies: The IC₅₀ for peak INa is 14.7 µM, while the late INa is more sensitive, with an IC₅₀ of 2.8 µM [1] [3]. This preferential inhibition of late INa is significant as this current component contributes to prolonged membrane depolarization and cellular excitability. In HL-1 atrial cardiomyocytes, CBN similarly reduces peak INa amplitude and accelerates current inactivation kinetics, confirming its NaV-blocking effects across cell types [1] [6].
Table 1: Concentration-Dependent Effects of CBN on Sodium Currents
Current Component | IC₅₀ (µM) | Cell Type | Functional Consequence |
---|---|---|---|
Peak INa (INa(T)) | 14.7 | GH3 pituitary | Reduced action potential amplitude |
Late INa (INa(L)) | 2.8 | GH3 pituitary | Attenuated prolonged depolarization |
Peak INa | Not reported | HL-1 cardiomyocytes | Accelerated inactivation kinetics |
CBN's inhibition of NaV channels exhibits state- and use-dependence, indicating preferential binding to active or inactivated states. In GH3 cells, CBN (10 µM) shifts the steady-state inactivation curve of INa hyperpolarization, reducing channel availability at physiological resting potentials [1] [3]. The inactivation time constant (τᵢₙACₜ) decreases with a dissociation constant (K𝒟) of 3.15 µM, consistent with open-channel blockade. Use-dependence is demonstrated by enhanced cumulative INa inhibition during pulse-train stimulation, where higher stimulation frequencies amplify CBN's blocking effect [1] [6]. In HL-1 cardiomyocytes, CBN accelerates INa inactivation, further supporting state-dependent binding [1].
CBN's NaV blockade is modulated by other channel-targeting compounds:
In small dorsal root ganglion (DRG) neurons, CBN inhibits voltage-gated calcium currents (Ica), preferentially targeting T-type and L-type subtypes [2]. This inhibition underlies CBN's attenuation of neuropathic pain behaviors in oxaliplatin-treated mice. Both CBN and osthole (another coumarin) suppress mechanical allodynia and cold hypersensitivity, effects prevented by the calcium channel modulator gabapentin [2] [8]. The blockade of T-type channels (Cav3.2) is particularly significant as they regulate neuronal excitability near resting potentials, while L-type (Cav1.x) inhibition affects longer-term signaling.
Table 2: Effects of CBN on Calcium Currents and Functional Outcomes
Channel Type | Cell/Tissue | Functional Consequence | Key Experimental Finding |
---|---|---|---|
T-type (Cav3.2) | DRG neurons | Reduced nociceptive transmission | Inhibition of oxaliplatin-induced allodynia |
L-type (Cav1.x) | DRG neurons | Attenuated neurotransmitter release | Synergy with gabapentin in pain models |
L-type | Endocrine cells | Suppressed prolactin secretion | Reduced Ca²⁺-dependent exocytosis |
Beyond sensory neurons, CBN inhibits depolarization-induced calcium uptake in pituitary GH3 cells, which endogenously express L-type channels. This reduction in Ca²⁺ influx dampens prolactin secretion, linking Cav blockade to endocrine modulation [1] [6]. The effect underscores CBN's ability to regulate calcium-dependent exocytosis in neuroendocrine cells, independent of its NaV actions.
CBN exhibits milder effects on potassium and hyperpolarization-activated currents compared to its robust NaV and Cav inhibition:
Table 3: Summary of Columbianadin's Ion Channel Targets
Ion Channel | Effect | Cell Type Tested | Reported EC₅₀/IC₅₀ |
---|---|---|---|
Voltage-Gated Na⁺ (Peak INa) | Inhibition | GH3, HL-1 | IC₅₀ = 14.7 µM |
Voltage-Gated Na⁺ (Late INa) | Inhibition | GH3 | IC₅₀ = 2.8 µM |
T-Type Ca²⁺ | Inhibition | DRG neurons | Not reported |
L-Type Ca²⁺ | Inhibition | DRG neurons, GH3 | Not reported |
Erg-Mediated K⁺ (IK(erg)) | Mild inhibition | GH3 | Not reported |
Hyperpolarization-Activated (Ih) | Mild inhibition | GH3 | Not reported |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7